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For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical methods is paramount in bioequivalence studies. Incurred
sample reanalysis (ISR) has emerged as a critical tool to verify the accuracy of these methods
under real-world conditions. This guide provides a comprehensive comparison of regulatory
guidelines for ISR, outlines a detailed experimental protocol, and visualizes the workflow, with a
focus on its application in bioequivalence studies of the antihypertensive drug, Moxonidine.

Incurred sample reanalysis is a process whereby a subset of samples from a clinical or non-
clinical study are reanalyzed to demonstrate the reproducibility of the original analytical results.
[1] This procedure is essential for identifying potential issues that may not be apparent during
pre-study method validation, such as metabolite interference, sample inhomogeneity, or
instability of the analyte in the biological matrix.[2][3] For bioequivalence studies, where precise
measurement of drug concentration is crucial for determining pharmacokinetic equivalence,
ISR provides an additional layer of confidence in the data.

A bioequivalence study for Moxonidine, a centrally acting anti-hypertensive agent, successfully
employed a sensitive and rapid LC-MS/MS method for its determination in plasma. The study
reported that incurred sample reanalysis was conducted and the method was found to be

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15138661#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3085709/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

reproducible, underscoring the importance of this practice in ensuring data integrity for such

pivotal trials.

Comparative Analysis of Regulatory Guidelines for

ISR

The two main regulatory bodies providing guidance on bioanalytical method validation,

including ISR, are the U.S. Food and Drug Administration (FDA) and the European Medicines

Agency (EMA). While their overall goal is the same—to ensure the quality and reliability of

bioanalytical data—there are subtle differences in their recommendations.

EMA Guideline (2011,

Parameter FDA Guidance (2018)
superseded by ICH M10)
Expected for all
S bioequivalence studies Required for all pivotal
Applicability

submitted in NDAs, BLAS, or
ANDAs.[4]

bioequivalence trials.

Number of Samples

10% of the first 1,000 samples
and 5% of the remaining

samples.

10% of the first 1,000 samples
and 5% of the remaining

samples.

Sample Selection

Samples should be selected
from around Cmax and the

elimination phase.

Samples should be selected
from around Cmax and the

elimination phase.

Acceptance Criteria

For small molecules, at least
two-thirds (67%) of the
reanalyzed samples should
have a percent difference
within £20% of the mean of the

initial and repeat results.

For small molecules, at least
two-thirds (67%) of the
reanalyzed samples should
have a percent difference

within £20% of their mean.

Investigation of Failure

An investigation should be
conducted to determine the

cause of the failure.

An investigation into the cause

of the failure is required.
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Experimental Protocol for Incurred Sample
Reanalysis

The following is a generalized experimental protocol for conducting ISR in a Moxonidine
bioequivalence study, based on regulatory guidelines and best practices.

1. Objective: To confirm the reproducibility of the validated bioanalytical method for the
guantification of Moxonidine in incurred human plasma samples.

2. Sample Selection:

e A minimum of 10% of the total number of study samples up to 1000, and 5% of any samples
exceeding 1000, will be selected for reanalysis.

o Samples will be chosen to cover the pharmacokinetic profile of Moxonidine, including points
near the maximum concentration (Cmax) and in the terminal elimination phase.

o Samples from multiple subjects should be included.

3. Reanalysis Procedure:

o The selected incurred samples will be reanalyzed in a separate analytical run from the
original analysis.

o The same validated bioanalytical method (e.g., LC-MS/MS) used for the initial analysis will
be employed. This includes using the same reagents, equipment, and instrument
parameters.

e The reanalysis should be performed by an analyst who is blinded to the original results, if
possible.

 Calibration standards and quality control (QC) samples must be included in the analytical run
and must meet the acceptance criteria of the validated method.

4. Data Evaluation:

e The concentration of Moxonidine obtained from the reanalysis will be compared to the
original concentration for each sample.

o The percent difference will be calculated using the following formula: % Difference =
[(Repeat Value - Initial Value) / Mean of Initial and Repeat Values] * 100

o Atleast 67% of the reanalyzed samples must have a percent difference within +20%.

5. Reporting:
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e The results of the ISR, including the individual original and reanalyzed concentrations, the
percent difference for each sample, and the overall pass/fail assessment, will be
documented in the study report.

» Any investigation into a failed ISR and the corrective actions taken must also be reported.

Visualizing the ISR Workflow and Logic

To better understand the process of incurred sample reanalysis, the following diagrams,
generated using the DOT language, illustrate the experimental workflow and the logical
relationships within the process.
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Bioequivalence Study Conduct

Sample Collection from Subjects

Initial Bioanalysis of All Samples

Incurred Sample Reanalysis

Selection of Incurred Samples

Reanalysis of Selected Samples

Data Evialuation
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Comparison of Original and Reanalyzed Data

l

Assessment Against Acceptance Criteria

Reparting

Inclusion of ISR Results in Study Report
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Perform Incurred Sample Reanalysis

Do = 67% of Samples Meet Acceptance Criteria?

ISR Failed: Investigate Cause of Failure

ISR Passed: Bioanalytical Method is Reproducible

Identify Root Cause (e.g., sample instability, metabolite interference)

'

Implement Corrective and Preventive Actions (CAPA)

'

Partial or Full Method Revalidation May Be Required

l

Document Findings and Actions in Study Report
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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